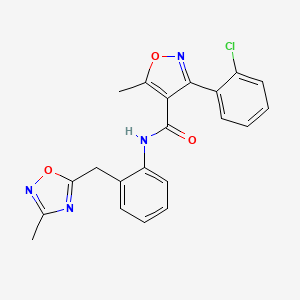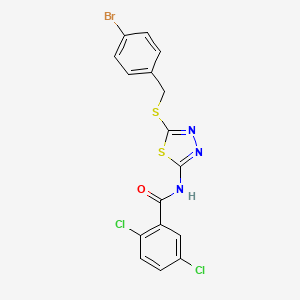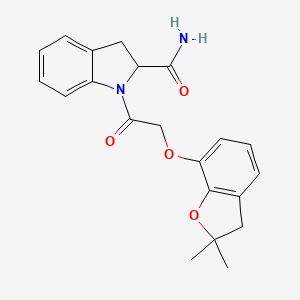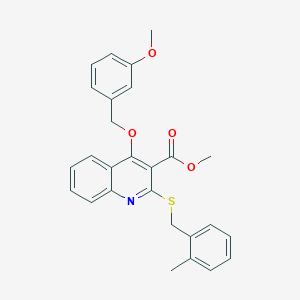![molecular formula C19H17FN4OS B2454873 5-fluoro-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzo[b]thiophene-2-carboxamide CAS No. 1797874-54-4](/img/structure/B2454873.png)
5-fluoro-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzo[b]thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-fluoro-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzo[b]thiophene-2-carboxamide” is a member of the pyrazolo[1,5-a]pyrimidines (PPs) family . PPs have been identified as strategic compounds for optical applications due to several key characteristics . They have simpler and greener synthetic methodology and tunable photophysical properties .
Synthesis Analysis
The synthesis of PPs involves a simpler and greener methodology compared to other compounds . The synthetic versatility of PPs permits structural modifications throughout its periphery . Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold .Molecular Structure Analysis
The molecular structure of PPs is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . The electronic structure analysis based on DFT and TD-DFT calculations revealed that electron-donating groups (EDGs) at position 7 on the fused ring favor large absorption/emission intensities .Chemical Reactions Analysis
The chemical reactions of PPs are influenced by the presence of electron-donating groups (EDGs) at position 7 on the fused ring . These EDGs improve both the absorption and emission behaviors of the compounds .Physical And Chemical Properties Analysis
PPs have significant photophysical properties . They allow good solid-state emission intensities and their properties and stability are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6G .Aplicaciones Científicas De Investigación
- Comparison : PPs’ properties and stability rival those of commercial probes like coumarin-153, prodan, and rhodamine 6G .
- Application : Pyrazolo[1,5-a]pyrimidines could serve as blue-light-emitting materials in OLEDs, enhancing display and lighting technologies .
- Application : These inhibitors may have therapeutic potential in diseases related to DDR1 dysregulation .
Fluorescent Probes and Imaging Agents
Organic Light-Emitting Devices (OLEDs)
Discoidin Domain Receptor 1 (DDR1) Inhibitors
Materials Science
Mecanismo De Acción
Target of Action
The primary targets of the compound are yet to be identified. The compound belongs to the family of pyrazolo[1,5-a]pyrimidines , which have been identified as strategic compounds for optical applications
Mode of Action
It is known that the electron-donating groups (edgs) at position 7 on the fused ring improve both the absorption and emission behaviors . This suggests that the compound may interact with its targets through absorption and emission processes.
Biochemical Pathways
Pyrazolo[1,5-a]pyrimidines have been used in a variety of applications, ranging from ionic or molecular sensing to bioimaging applications . This suggests that the compound may affect multiple biochemical pathways.
Pharmacokinetics
It is known that the compound has tunable photophysical properties , which may influence its bioavailability.
Result of Action
It is known that the compound has significant photophysical properties , suggesting that it may have effects at the molecular and cellular levels.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the compound displays a stronger solvatofluorochromic effect when an electron-withdrawing group (EWG) is at position 7 . This suggests that the compound’s action may be influenced by the presence of EWGs in its environment.
Propiedades
IUPAC Name |
5-fluoro-N-[3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl]-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN4OS/c1-12-7-18-22-10-13(11-24(18)23-12)3-2-6-21-19(25)17-9-14-8-15(20)4-5-16(14)26-17/h4-5,7-11H,2-3,6H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSFXCABWYNVNQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)CCCNC(=O)C3=CC4=C(S3)C=CC(=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-fluoro-N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)benzo[b]thiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(4-fluorophenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2454793.png)

![4-oxo-N-(pyridin-4-ylmethyl)-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2454795.png)



![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-5-methylthiophene-2-sulfonamide](/img/structure/B2454803.png)

![7-[(4-chlorophenyl)methyl]-3-methyl-8-(4-propanoylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2454809.png)


![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2454813.png)